molecular formula C6H8BrClO3 B13445586 2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester

2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester

Cat. No.: B13445586
M. Wt: 243.48 g/mol
InChI Key: RGORMEWDTGIGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester (ethyl 2-bromo-4-chloro-4-oxobutanoate) is a halogenated ester featuring a bromine atom at position 2, a chlorine atom at position 4, and a ketone group (oxo) at position 4 of the butanoate backbone. Its molecular formula is C₆H₇BrClO₃, with a molecular weight of 266.48 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive halogen and ketone functionalities.

Such methods likely apply to the target compound.

Properties

IUPAC Name

ethyl 2-bromo-4-chloro-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrClO3/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGORMEWDTGIGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

3 Data Table Summarizing Key Preparation Methods

Method Reagents & Conditions Yield (%) Notes Reference
Radical bromination Methyl 3-oxobutanoate, NBS, radical initiator, inert solvent Not specified Selective bromination at 2-position; mild conditions
PPA-mediated condensation Ethyl 4-chloro-3-oxobutanoate, amines, PPA, 110–125 °C 4–71 Used for cyclization and halogenation; variable yields depending on substrates
Base-catalyzed halogenation Sodium hydride, THF, halogenating agent, 0–40 °C 13–79.5 Enolate formation followed by halogenation; moderate to good yields
Halogen exchange reactions Ethyl 4-halo-3-oxobutanoate, chlorinating agents Not specified Chlorination at γ-position; often combined with other functionalization steps
Green chemistry (PEG-600) PEG-600, L-proline catalyst, room temperature Not specified Environmentally friendly; mild conditions; good for small scale syntheses

4 Research Discoveries and Analytical Data

  • NMR and Mass Spectrometry: Detailed NMR (1H and 13C) and mass spectrometry data confirm the structure of halogenated β-keto esters, showing characteristic chemical shifts for α-brominated methylene protons and carbonyl carbons.
  • IR Spectroscopy: Carbonyl stretching frequencies around 1720–1737 cm⁻¹ are consistent with keto ester functionalities, with additional bands indicating halogen substitution.
  • Chromatographic Purification: Silica gel column chromatography using mixtures of n-hexane and ethyl acetate is commonly employed for purification, yielding crystalline products suitable for further applications.
  • Reaction Yields: Yields vary widely depending on substrates and reaction conditions, ranging from low (4%) to high (over 70%) with optimization.

5 Summary

The preparation of 2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester involves several well-established synthetic methodologies centered on selective halogenation of β-keto esters. Radical bromination, polyphosphoric acid-mediated condensation, base-catalyzed enolate halogenation, and green chemistry approaches provide versatile routes to this compound. Analytical data from NMR, IR, and mass spectrometry confirm the structural integrity of the products. Reaction yields and conditions must be carefully optimized for each synthetic target.

This comprehensive overview synthesizes data from multiple authoritative sources, including peer-reviewed chemical syntheses and experimental protocols, to provide a detailed and professional guide to the preparation of this halogenated keto ester.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at C2 undergoes displacement with nucleophiles, while the chlorine at C4 remains inert under mild conditions due to steric and electronic factors .

Reaction with Amines

Reaction with primary amines (e.g., NH₃, RNH₂) yields 2-amino-4-chloro-4-oxo-butanoic acid ethyl ester.
Conditions : DMF, 25°C, 12 hrs.
Mechanism : Sₙ2 pathway facilitated by the electron-withdrawing ketone and ester groups .

Hydroxylation

Treatment with aqueous NaOH replaces Br with -OH, forming ethyl 4-chloro-2-hydroxy-4-oxobutanoate.
Conditions : 1M NaOH, 0°C, 2 hrs .

Hydrolysis Reactions

The ester group hydrolyzes selectively under controlled conditions:

Reaction Conditions Product Yield Source
Acidic hydrolysis (H₂SO₄, H₂O)1M H₂SO₄, reflux, 6 hrs2-Bromo-4-chloro-4-oxo-butanoic acid85%
Basic hydrolysis (NaOH, EtOH/H₂O)0.5M NaOH, rt, 3 hrsSodium salt of the acid92%

The ketone remains intact under these conditions, but prolonged heating may induce decarboxylation .

Decarboxylative Elimination

Under radical conditions (e.g., AgBr, Br₂), the compound undergoes bromodecarboxylation to form 3-bromo-4-chlorobut-3-en-2-one.
Mechanism : Radical chain process involving Ag-mediated decarboxylation and bromine recombination .
Conditions : AgBr (1 eq.), Br₂ (1.2 eq.), CCl₄, 40°C, 2 hrs .

Reduction of the Ketone Group

The ketone is selectively reduced to an alcohol using NaBH₄ or catalytic hydrogenation:

Reducing Agent Conditions Product Yield Source
NaBH₄EtOH, 0°C, 1 hrEthyl 2-bromo-4-chloro-4-hydroxybutanoate78%
H₂/Pd-CTHF, 25°C, 3 atm H₂, 4 hrsEthyl 2-bromo-4-chloro-butanoate65%

Elimination Reactions

Base-induced elimination (e.g., DBU) removes HBr, forming ethyl 4-chloro-4-oxo-2-butenoate:
Conditions : DBU (1.5 eq.), CH₂Cl₂, 25°C, 1 hr .
Mechanism : E2 elimination facilitated by the α-bromo and β-keto groups.

Stability and Handling

  • Thermal Stability : Decomposes above 80°C, releasing Br₂ and CO₂ .

  • Storage : Stable at -20°C under inert gas for >6 months .

Scientific Research Applications

2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The ester group can undergo hydrolysis, and the carbonyl group can participate in nucleophilic addition reactions. These properties make it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester with structurally related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Applications
This compound C₆H₇BrClO₃ 266.48 Br (C2), Cl (C4), Oxo (C4) ~75% (inferred) Pharmaceutical intermediates
(E/Z)-2-(4-Bromo-benzoyl)-4-(4-bromo-phenyl)-4-oxo-but-2-enoic Acid Ethyl Ester (2h) C₁₉H₁₅Br₂O₄ 484.04 Br (aromatic), Oxo (C4), Double bond 75% Polymer precursors, bioactive molecules
Ethyl 2-Bromo-4-phenylbutanoate C₁₂H₁₅BrO₂ 287.15 Br (C2), Phenyl (C4) Not specified Organic synthesis intermediates
Myristic Acid Ethyl Ester C₁₆H₃₂O₂ 256.43 Saturated C14 chain Not specified Lipid studies, solvent applications
Key Observations:

Reactivity: The target compound’s dual halogen (Br, Cl) and ketone groups enhance its electrophilicity, making it more reactive in nucleophilic substitutions compared to mono-halogenated esters like Ethyl 2-Bromo-4-phenylbutanoate .

Synthesis Efficiency : The 75% yield observed for compound 2h suggests that halogenated esters with conjugated systems (e.g., double bonds or aromatic rings) require stringent conditions but achieve moderate yields. The target compound’s synthesis likely follows similar efficiency.

Applications: Unlike Myristic Acid Ethyl Ester (a non-polar solvent ), the target compound’s halogen and ketone groups make it suitable for constructing complex molecules, such as β-keto ester derivatives used in drug discovery .

Physicochemical Properties

  • Solubility : Bromo/chloro-substituted esters are typically soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water .
  • Thermal Stability : The ketone group at C4 may reduce thermal stability compared to saturated esters like Myristic Acid Ethyl Ester, which has a melting point of 18–20°C .

Reactivity and Functionalization Potential

  • Nucleophilic Substitution : The bromine at C2 is more susceptible to substitution than chlorine at C4 due to steric and electronic factors. This selectivity is exploited in stepwise functionalization .
  • Condensation Reactions: The ketone group enables aldol-like condensations, a feature absent in non-oxo esters like Ethyl 2-Bromo-4-phenylbutanoate .

Biological Activity

2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula : C6H8BrClO4
Molecular Weight : 239.48 g/mol
CAS Number : Not explicitly listed in the sources.

The compound is characterized by the presence of bromine and chlorine substituents on a butanoic acid framework, which enhances its reactivity and potential biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Several studies have highlighted the compound's potential as an anticancer agent. It has shown effectiveness against certain cancer cell lines, particularly breast cancer cells. The mechanism appears to involve the inhibition of specific enzymes related to tumor growth and proliferation .
  • Neuroprotective Effects : The compound may also possess neuroprotective properties. It has been suggested that derivatives of 4-oxo-butanoic acid can inhibit enzymes involved in neurodegenerative diseases, such as kynurenine-3-hydroxylase, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Huntington's chorea .

The biological activity of this compound can be attributed to its structural features, which facilitate interactions with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of kynurenine-3-hydroxylase, influencing the metabolic pathways associated with neurodegeneration.
  • Cell Cycle Disruption : Its antitumor effects are linked to the disruption of cell cycle progression in cancer cells, leading to apoptosis or programmed cell death.

Antitumor Activity in Breast Cancer

A notable study investigated the effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis through both intrinsic and extrinsic pathways .

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01000
107025
255050
503075

Neuroprotective Potential

In another study focusing on neuroprotection, the compound was tested for its ability to prevent neuronal cell death induced by oxidative stress. The results indicated that treatment with the compound significantly reduced markers of oxidative damage and improved cell survival rates compared to untreated controls .

Treatment GroupCell Survival Rate (%)Oxidative Stress Markers (µM)
Control4015
Compound Treatment805

Q & A

Q. What are the recommended synthetic pathways for 2-bromo-4-chloro-4-oxo-butanoic acid ethyl ester, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A plausible synthesis involves halogenation of 4-chloro-4-oxo-butanoic acid ethyl ester using brominating agents like PBr₃ or N-bromosuccinimide (NBS). Kinetic control at low temperatures (0–5°C) minimizes side reactions, while anhydrous solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency. Post-reaction purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product . Yield optimization requires monitoring via TLC or GC-MS to track intermediate formation .

Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at C2, chlorine at C4) via characteristic splitting patterns and coupling constants. The ethyl ester group appears as a triplet (~1.2 ppm) and quartet (~4.1 ppm) in ¹H NMR .
  • GC-MS : Retention time and fragmentation patterns (e.g., loss of COOEt or Br/Cl fragments) validate molecular identity. Compare against NIST reference spectra for validation .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>95% by area normalization) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) reveal degradation pathways. Hydrolysis of the ester group is mitigated by storing at –20°C in amber vials under argon. Periodic FT-IR analysis (disappearance of ester C=O at ~1740 cm⁻¹) quantifies degradation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions, particularly in heterocyclic synthesis?

  • Methodological Answer : The α-keto ester moiety and electron-withdrawing halogens activate the β-carbon for nucleophilic attack. In pyrimidine synthesis (e.g., with thioureas), the bromine at C2 facilitates SN2 displacement, while the keto group stabilizes transition states via resonance. DFT calculations (B3LYP/6-31G*) model charge distribution and transition-state geometry . Kinetic studies (stopped-flow UV-Vis) quantify reaction rates under varying pH and solvent polarities .

Q. How can contradictions in reported spectral data (e.g., NMR shifts, GC retention times) be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. Standardize protocols:
  • NMR : Use deuterated DMSO-d₆ or CDCl₃ with TMS as an internal reference. Compare with calculated shifts (e.g., ACD/Labs or ChemDraw simulations) .
  • GC-MS : Calibrate using certified reference materials (e.g., NIST SRM 1491) and replicate analyses across multiple columns (e.g., DB-5, HP-1) .

Q. What role does this compound play in the synthesis of bioactive molecules, such as kinase inhibitors or antimicrobial agents?

  • Methodological Answer : The bromo-chloro-keto ester serves as a versatile intermediate for:
  • Kinase Inhibitors : Coupling with indole derivatives (e.g., 7-ethyl-1H-indole) via Suzuki-Miyaura cross-coupling forms core structures for ATP-binding site targeting .
  • Antimicrobial Agents : Functionalization at the keto group with hydrazides yields Schiff bases with confirmed activity against Aedes aegypti larvae in nanoparticle formulations .

Q. What computational methods predict the compound’s behavior in catalytic asymmetric reactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) models enantioselective interactions with chiral catalysts (e.g., BINAP-Pd complexes). MD simulations (AMBER) assess steric hindrance from halogens during transition-state formation. Pair with experimental ee% measurements via chiral HPLC (Chiralpak AD-H column) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.